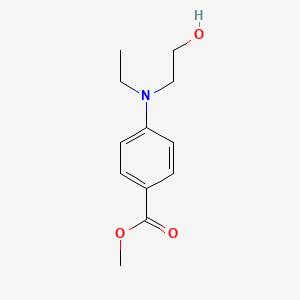
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid, featuring an ester group and a tertiary amine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate typically involves the esterification of 4-(ethyl(2-hydroxyethyl)amino)benzoic acid. One common method includes the reaction of 4-(ethyl(2-hydroxyethyl)amino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-(ethyl(2-hydroxyethyl)amino)benzoic acid+methanolH2SO4Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(ethyl(2-oxoethyl)amino)benzoic acid.
Reduction: 4-(ethyl(2-hydroxyethyl)amino)benzyl alcohol.
Substitution: 4-(ethyl(2-hydroxyethyl)amino)-3-nitrobenzoate (nitration product).
科学研究应用
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of certain cosmetic products.
作用机制
The mechanism of action of Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
相似化合物的比较
Similar Compounds
Ethyl 4-(ethyl(2-hydroxyethyl)amino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(methyl(2-hydroxyethyl)amino)benzoate: Similar structure but with a methyl group instead of an ethyl group on the amine.
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 4-(ethyl(2-hydroxyethyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and a tertiary amine allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 4-[ethyl(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C12H17NO3/c1-3-13(8-9-14)11-6-4-10(5-7-11)12(15)16-2/h4-7,14H,3,8-9H2,1-2H3 |
InChI 键 |
CYCQZXGYNHETTF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
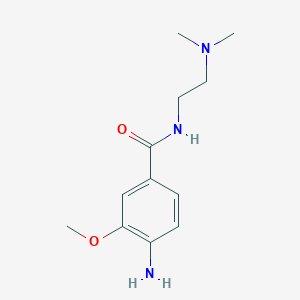
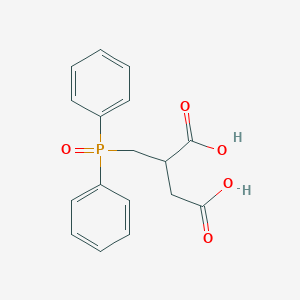
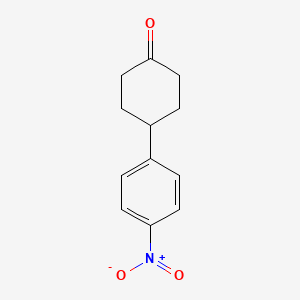
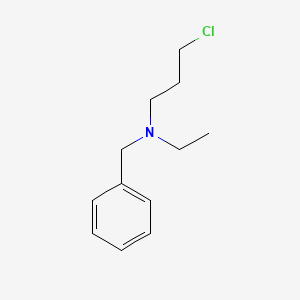
![2-Hydroxymethyl-5-methoxy-3-methylimidazo[5,4-b]pyridine](/img/structure/B8476175.png)
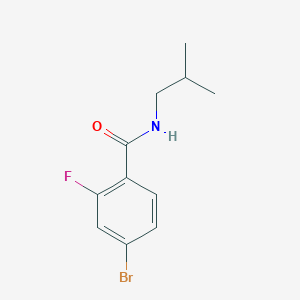
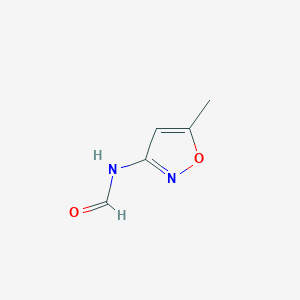
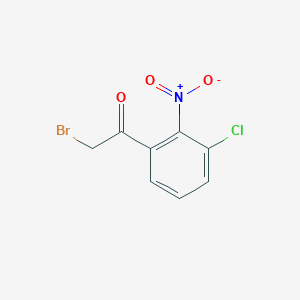
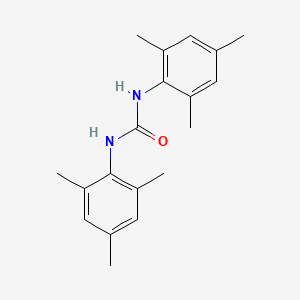
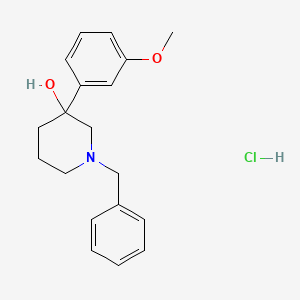
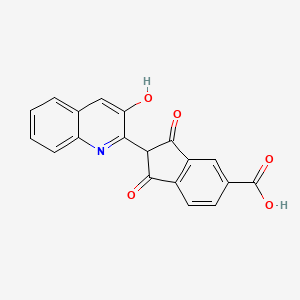
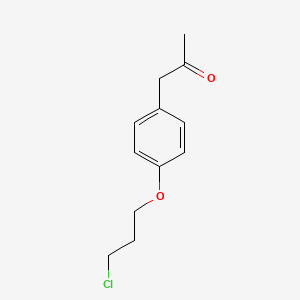
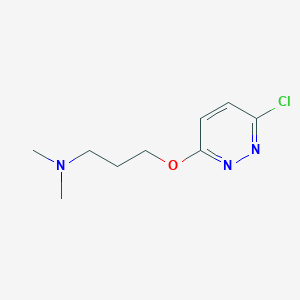
![(Methylsulfanyl)[(methylsulfanyl)methoxy]methane](/img/structure/B8476260.png)
